molecular formula C15H10BrFN2O3S3 B3297507 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895470-96-9

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B3297507
CAS No.: 895470-96-9
M. Wt: 461.4 g/mol
InChI Key: YCYDSEXXAUFYFI-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiazole ring, bromination of the thiophene ring, and subsequent sulfonylation and acetamide formation. Common reagents used in these reactions include bromine, thionyl chloride, and various sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways in cancer cells, resulting in antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide is unique due to its combination of bromothiophene, thiazole, and sulfonylacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O3S3/c16-13-6-5-12(24-13)11-7-23-15(18-11)19-14(20)8-25(21,22)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYDSEXXAUFYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide
Reactant of Route 2
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide
Reactant of Route 4
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide
Reactant of Route 5
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide

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